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Compound of Interest

Compound Name: Diquat dibromide hydrate

Cat. No.: B3026450

For Researchers, Scientists, and Drug Development Professionals

Diquat dibromide hydrate, a quaternary ammonium herbicide, is a rapid-acting, non-selective
contact herbicide and desiccant. Its widespread use in agriculture and aquatic weed control
necessitates a thorough understanding of its toxicological profile. This technical guide provides
a comprehensive overview of the existing toxicological data on Diquat dibromide hydrate,
with a focus on quantitative data, experimental methodologies, and the underlying mechanisms
of toxicity.

Acute Toxicity

Diquat dibromide is classified as moderately toxic following acute oral exposure. The acute
toxicity varies across different species, with cattle being particularly sensitive. Dermal toxicity is
also considered moderate. Ingestion of significant doses can lead to severe irritation of the
gastrointestinal tract, while high levels of skin absorption can produce similar systemic effects.
Severe eye irritation has been observed in animal studies.

Table 1: Acute Toxicity of Diquat Dibromide
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Route of . Toxicity

Exposure Species LD50/LC50 Category Reference
Oral Rat 120 - 235 mg/kg Moderately Toxic  [1][2]

Oral Mouse 233 mg/kg Moderately Toxic  [1]

Oral Rabbit 188 mg/kg Moderately Toxic  [1]

Oral Guinea Pig 187 mg/kg Moderately Toxic  [1]

Oral Dog 187 mg/kg Moderately Toxic  [1]

Oral Cow 30 - 56 mg/kg Highly Toxic [1]

Dermal Rabbit 400 - 500 mg/kg Moderately Toxic  [1]
Inhalation (4h) Rat 0.967 mg/L Slightly Toxic [3]

Subchronic and Chronic Toxicity

Long-term exposure to Diquat dibromide has been shown to affect multiple organ systems. The
primary target organs identified in animal studies include the eyes (cataract formation), kidneys,
and liver.[2][4] Other observed effects include decrements in body weight gain and
inflammatory lesions in the large intestine.[2]

Table 2: Subchronic and Chronic Toxicity of Diquat Dibromide
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Mechanism of Toxicity: Oxidative Stress

The primary mechanism of Diquat toxicity involves the generation of reactive oxygen species
(ROS), leading to cellular damage through oxidative stress.[6][7] This process is initiated by the
reduction of the Diquat dication to a free radical, which then reacts with molecular oxygen to
produce superoxide anions.[6] This redox cycling depletes cellular reducing equivalents (such
as NADPH) and overwhelms the antioxidant defense systems, resulting in lipid peroxidation,
membrane damage, and ultimately cell death.[6][7]
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Caption: Redox cycling of Diguat leading to oxidative stress.
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Genotoxicity and Carcinogenicity

The available evidence suggests that Diquat dibromide is not genotoxic in vivo and is not

carcinogenic.[1][3] Mutagenicity studies in mice and other in vivo assays have not shown

evidence of genetic damage.[1][3] Long-term carcinogenicity studies in rats and mice have not

demonstrated an increased incidence of tumors.[1][3]

Table 3: Genotoxicity and Carcinogenicity Profile

Assay Type System Result Reference
Mutagenicity In vivo (mice) Negative [11[3]
Carcinogenicity Rat (80-week feeding)  Non-carcinogenic [1]
Carcinogenicity Rat (2-year feeding) Non-carcinogenic [1]
Carcinogenicity Mouse Non-carcinogenic [3]

Reproductive and Developmental Toxicity

Diguat dibromide has not been shown to cause reproductive effects in multi-generational

studies in rats at doses that did not also cause parental toxicity.[1] However, developmental
effects, such as skeletal defects, have been observed in the offspring of pregnant rats given
fatal doses, indicating that developmental toxicity may occur at maternally toxic levels.[1] Some

studies suggest that Diquat can induce testicular damage in mice and reproductive toxicity in

female mice through oxidative stress mechanisms.[8][9]

Table 4: Reproductive and Developmental Toxicity
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Study Type Species Key Findings Reference

) No effect on fertility or
Three-generation ]
Rat reproduction at non- [1]
study )
parentally toxic doses.

Skeletal defects in
Developmental toxicity — Rat offspring at fatal [1]

maternal doses.

Minor fetal defects at
Developmental toxicity — Rabbit maternally toxic [3]

doses.

Androgenotoxic and
Reproductive toxicity Mouse (male) causes testicular [8]

damage.

Reduced ovary
] o weights, oocyte
Reproductive toxicity Mouse (female) i ) [9]
quality, and litter

sizes.

Experimental Protocols

A comprehensive toxicological assessment of a compound like Diquat dibromide involves a
battery of standardized tests. The following diagram illustrates a general workflow for such an
assessment.
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Caption: General workflow for toxicological assessment.

Key Experimental Methodologies

o Acute Oral Toxicity (LD50): Typically conducted in rodents (e.g., rats, mice) according to
OECD Guideline 420, 423, or 425. A single dose of the substance is administered orally, and
animals are observed for mortality and clinical signs for a specified period (usually 14 days).

» Chronic Toxicity/Carcinogenicity: Long-term studies (e.g., 2 years in rats) following OECD
Guideline 452 or 451. The substance is administered daily in the diet at various
concentrations to groups of animals. Endpoints include survival, body weight, clinical
observations, hematology, clinical chemistry, organ weights, and histopathological
examination of tissues to identify target organs and carcinogenic potential.
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o Developmental Toxicity: Performed in pregnant animals (e.g., rats, rabbits) according to
OECD Guideline 414. The substance is administered during the period of organogenesis.
Dams are observed for clinical signs and reproductive parameters, and fetuses are
examined for external, visceral, and skeletal abnormalities.

» Bacterial Reverse Mutation Test (Ames Test): An in vitro assay using strains of Salmonella
typhimurium and Escherichia coli to detect point mutations (gene mutations), as outlined in
OECD Guideline 471.

e In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage or
damage to the mitotic apparatus in erythroblasts of rodents (usually mice or rats) by
detecting micronuclei in newly formed erythrocytes, following OECD Guideline 474.

Neurotoxicity

While the primary toxic effects of Diquat are not neurotoxic, some studies have investigated its
potential to induce neurotoxicity, particularly due to its structural similarity to the known
neurotoxin MPP+.[10] However, studies in rats have not provided evidence of neurotoxicity in
acute or subchronic neurotoxicity screening batteries. Chronic exposure in some animal
models has shown potential for motor impairment, but not the severe dopamine depletion
characteristic of other neurotoxins.[10]

Conclusion

The toxicological profile of Diquat dibromide hydrate is characterized by moderate acute
toxicity, with the primary target organs in chronic exposure being the eyes, kidneys, and liver.
The principal mechanism of toxicity is the induction of oxidative stress through redox cycling.
While Diquat is not considered genotoxic or carcinogenic, developmental effects have been
noted at maternally toxic doses, and some evidence suggests potential reproductive toxicity. A
thorough understanding of these toxicological endpoints and the underlying mechanisms is
crucial for risk assessment and the development of safe handling and application procedures.
Further research into the nuances of its reproductive and potential neurotoxic effects could
provide a more complete picture of its toxicological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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